(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride

Catalog No.
S8180808
CAS No.
1032156-97-0
M.F
C11H18ClN
M. Wt
199.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride

CAS Number

1032156-97-0

Product Name

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride

IUPAC Name

(1R)-1-(4-ethylphenyl)propan-1-amine;hydrochloride

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

InChI

InChI=1S/C11H17N.ClH/c1-3-9-5-7-10(8-6-9)11(12)4-2;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1

InChI Key

OSNYCBVXSXZCKP-RFVHGSKJSA-N

SMILES

CCC1=CC=C(C=C1)C(CC)N.Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)N.Cl

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](CC)N.Cl

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride is an enantiopure, para-ethyl substituted chiral primary amine supplied as a bench-stable hydrochloride salt. It serves as a critical chiral building block, resolving agent, and ligand precursor in pharmaceutical and agrochemical synthesis. The presence of the para-ethyl group imparts distinct lipophilic and steric properties compared to standard benzylamine derivatives, while the hydrochloride salt form ensures long-term stability, resistance to atmospheric degradation, and seamless integration into standard biphasic reaction workflows [1].

Attempting to substitute this specific enantiopure salt with its racemic counterpart or free base form introduces severe process inefficiencies. Utilizing the racemic mixture necessitates downstream chiral resolution, which inherently limits the maximum theoretical yield of the desired enantiomer to 50% and requires additional reagents and cycle time. Furthermore, procuring the free base instead of the hydrochloride salt leads to rapid atmospheric degradation via CO2 absorption and oxidation, complicating storage logistics and compromising batch-to-batch reproducibility in sensitive catalytic or active pharmaceutical ingredient (API) syntheses [1].

Downstream Yield Optimization via Pre-Resolved Enantiopurity

Procuring the pre-resolved (R)-enantiomer hydrochloride eliminates the need for in-house chiral resolution. When synthesizing chiral amides or APIs, starting with the enantiopure salt maintains >99% enantiomeric excess (ee) in the final product. In contrast, utilizing the racemic mixture and performing fractional crystallization with resolving agents typically results in a maximum yield of 40-45% of the desired enantiomer, alongside significant solvent and time expenditures [1].

Evidence DimensionEffective yield of (R)-configured downstream intermediate
Target Compound Data>95% yield (using pre-resolved (R)-HCl salt)
Comparator Or Baseline<45% yield (using racemic mixture + in-house resolution)
Quantified Difference>50% absolute yield improvement
ConditionsStandard amidation or alkylation workflows

Purchasing the enantiopure building block directly reduces synthetic steps and doubles the effective throughput of the target chiral product.

Bench Stability and Resistance to Atmospheric Degradation

The hydrochloride salt form offers vastly superior storage stability compared to its free base counterpart. Primary amine free bases absorb atmospheric carbon dioxide to form carbamates and are susceptible to oxidative degradation. Stability testing of chiral amine salts demonstrates that the HCl salt retains >99% purity over 12 months under ambient conditions, whereas the free base exhibits up to 5% degradation and carbamate formation within 30 days of exposure to air [1].

Evidence DimensionPurity retention under ambient air exposure
Target Compound Data>99% purity at 12 months (HCl salt)
Comparator Or Baseline~95% purity at 1 month (Free base)
Quantified DifferencePrevention of 5% degradation/impurity formation
Conditions25°C, ambient atmospheric exposure

The stable salt form eliminates the need for strict inert-gas storage and ensures consistent reagent purity, reducing batch failure rates.

Enhanced Lipophilicity for Catalyst and Ligand Solubility

The substitution of an ethyl group at the para position of the phenyl ring significantly alters the molecule's solubility profile compared to the unsubstituted (R)-1-phenylpropan-1-amine. The addition of the ethyl group increases the calculated partition coefficient (clogP), which directly translates to enhanced solubility in non-polar organic solvents commonly used in asymmetric catalysis. This structural modification provides a >3-fold increase in organic solvent solubility, facilitating higher concentration reaction conditions [1].

Evidence DimensionSolubility in non-polar organic solvents (e.g., Toluene)
Target Compound DataHigh solubility, suitable for >1.0 M reaction concentrations (para-ethyl analog)
Comparator Or BaselineLimited solubility, typically <0.3 M (unsubstituted phenyl analog)
Quantified Difference>3-fold increase in organic phase solubility
Conditions20°C in Toluene/Dichloromethane

Enhanced organic solubility allows for higher throughput and more concentrated reaction conditions when synthesizing complex chiral ligands.

Biphasic Processability and Aqueous Phase Partitioning

In industrial workflows, chiral amines are frequently liberated from their salts in situ during biphasic reactions. The hydrochloride salt of (R)-1-(4-Ethylphenyl)propan-1-amine is highly soluble in aqueous media, whereas the corresponding free base is highly lipophilic and partitions almost exclusively into the organic phase. This stark contrast in solubility allows for highly efficient phase-separation protocols, enabling the removal of water-soluble impurities before the active free base is extracted into the reaction solvent [1].

Evidence DimensionAqueous solubility (pH < 4 vs pH > 10)
Target Compound Data>100 mg/mL (as HCl salt in acidic/neutral aqueous phase)
Comparator Or Baseline<1 mg/mL (as free base in basic aqueous phase)
Quantified Difference>100-fold solubility differential based on pH
ConditionsStandard aqueous/organic biphasic extraction

The distinct pH-dependent solubility profile streamlines downstream purification and in situ free-basing, reducing the need for complex chromatographic separations.

Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

Utilizing the pre-resolved (R)-enantiomer hydrochloride bypasses inefficient racemic resolution steps, ensuring high yield and >99% ee in the final drug substance while maintaining stable storage prior to use [1].

Asymmetric Catalysis and Ligand Design

Leveraging the para-ethyl group's enhanced lipophilicity and steric bulk to synthesize highly soluble chiral ligands for transition-metal catalyzed asymmetric transformations in non-polar solvents [1].

Large-Scale Biphasic Manufacturing

Employing the stable, water-soluble hydrochloride salt in industrial-scale biphasic reactions where in situ free-basing and clean phase separation are required to minimize purification bottlenecks [1].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

199.1127773 g/mol

Monoisotopic Mass

199.1127773 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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